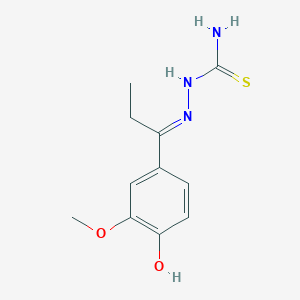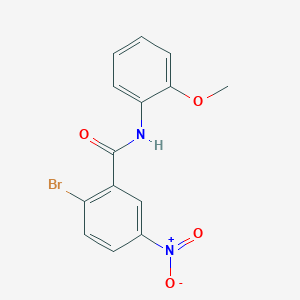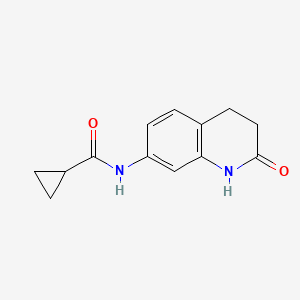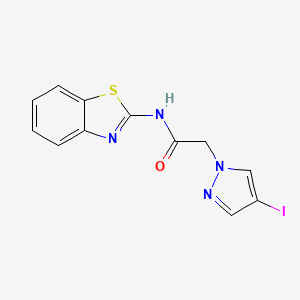![molecular formula C17H22N2O2 B6075138 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in various cellular processes, including cell migration, adhesion, and proliferation. Y-27632 has been extensively studied for its potential applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology.
作用机制
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine works by selectively inhibiting the activity of ROCK, which is involved in the regulation of actin cytoskeleton dynamics. ROCK phosphorylates various downstream targets, including myosin light chain and LIM kinase, which in turn regulate actin cytoskeleton dynamics. By inhibiting ROCK activity, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine disrupts this signaling pathway and leads to a variety of cellular effects.
Biochemical and Physiological Effects
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cell migration and invasion
- Promotion of neurite outgrowth and axon regeneration
- Enhancement of the survival of various cell types, including neurons and stem cells
- Inhibition of smooth muscle contraction
- Regulation of blood pressure
- Inhibition of cancer cell growth and metastasis
实验室实验的优点和局限性
One of the major advantages of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is its high selectivity for ROCK. This allows researchers to selectively inhibit ROCK activity without affecting other signaling pathways. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is relatively easy to use and has been extensively studied in various cell types and animal models.
However, there are also some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments. For example, the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may vary depending on the cell type and experimental conditions used. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may have off-target effects at high concentrations, which could lead to unintended cellular effects.
未来方向
There are many potential future directions for research involving 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. Some possible areas of investigation include:
- Further characterization of the downstream targets of ROCK and their role in various cellular processes
- Development of more selective ROCK inhibitors with improved pharmacological properties
- Investigation of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine on other signaling pathways and cellular processes
- Examination of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders
Conclusion
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a selective inhibitor of ROCK that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used as a tool to study the role of ROCK in various cellular processes. While there are some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments, it remains a valuable tool for investigating the complex signaling pathways involved in cellular processes.
合成方法
The synthesis of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine involves several steps, starting with the reaction of 3-ethynylbenzoic acid with thionyl chloride to form 3-ethynylbenzoyl chloride. The resulting compound is then reacted with morpholine to form the intermediate product, 4-(3-ethynylbenzoyl)-2-morpholinone. The final step involves the reaction of this intermediate with N,N-dimethylethylamine to form 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine.
科学研究应用
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been used extensively in scientific research as a tool to study the role of ROCK in various cellular processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to a variety of cellular effects. For example, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to inhibit cell migration and invasion, promote neurite outgrowth, and enhance the survival of various cell types.
属性
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(3-ethynylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-14-6-5-7-15(12-14)17(20)19-10-11-21-16(13-19)8-9-18(2)3/h1,5-7,12,16H,8-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITFHQOGCSGEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)


![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)


![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)

![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)